molecular formula C19H19BrFNO2 B1306937 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Cat. No.: B1306937
M. Wt: 392.3 g/mol
InChI Key: SKHVDTIPGOPWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a complex organic compound characterized by the presence of bromine, fluorine, and methylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-bromo-3-methylaniline, is synthesized through bromination of 3-methylaniline.

    Preparation of the Propenone Derivative: The 4-(3-fluoropropoxy)benzaldehyde is prepared by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base.

    Condensation Reaction: The final step involves a condensation reaction between the aniline derivative and the propenone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated or other halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to the combination of bromine, fluorine, and methylaniline groups, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C19H19BrFNO2

Molecular Weight

392.3 g/mol

IUPAC Name

3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C19H19BrFNO2/c1-14-13-16(5-8-18(14)20)22-11-9-19(23)15-3-6-17(7-4-15)24-12-2-10-21/h3-9,11,13,22H,2,10,12H2,1H3

InChI Key

SKHVDTIPGOPWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF)Br

Origin of Product

United States

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